Cas no 3611-72-1 ((1-benzofuran-2-yl)(4-chlorophenyl)methanol)
3611-72-1 structure
Product Name:(1-benzofuran-2-yl)(4-chlorophenyl)methanol
Numero CAS:3611-72-1
MF:C15H11ClO2
MW:258.699643373489
CID:314333
PubChem ID:71132
Update Time:2025-04-19
(1-benzofuran-2-yl)(4-chlorophenyl)methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Benzofuranmethanol, a-(4-chlorophenyl)-
- 1-benzofuran-2-yl-(4-chlorophenyl)methanol
- 2-Benzofuryl-p-chlorphenyl-carbinol
- Clobenfurol
- Cloridarol
- Cloridarolum
- Menacor
- Menoxicor
- (1-benzofuran-2-yl)(4-chlorophenyl)methanol
- Cloridarolum [INN-Latin]
- D07160
- 2L2063955H
- CHEMBL2104094
- 2-benzofuryl-p-chlorophenylcarbinol
- EN300-1266096
- SCHEMBL309145
- CLORIDAROL [WHO-DD]
- AKOS012390589
- Cloridarol [INN]
- CLOBENFUROL [MI]
- Cloridarol, (+)-
- UNII-2L2063955H
- 2-Benzofuranmethanol, alpha-(4-chlorophenyl)-, (+)-
- JXI9IO55VI
- CHEBI:135066
- 2-BENZOFURANMETHANOL, .ALPHA.-(4-CHLOROPHENYL)-, (-)-
- 1290045-29-2
- alpha-(p-Chlorophenyl)-2-benzofuranmethanol
- UNII-JXI9IO55VI
- DTXSID70863220
- Q5135141
- NS00048367
- CLORIDAROL, (-)-
- .ALPHA.-(P-CHLOROPHENYL)-2-BENZOFURANMETHANOL
- 3611-72-1
- Cloridarol (INN)
- 6N7GKW3VRL
- Z1083211952
- CLORIDAROL [MART.]
- EINECS 222-780-3
- 2-BENZOFURANMETHANOL, .ALPHA.-(4-CHLOROPHENYL)-, (+)-
- DB13291
-
- Inchi: 1S/C15H11ClO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15,17H
- Chiave InChI: KBFBRIPYVVGWRS-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(C1=CC2C=CC=CC=2O1)O
Proprietà calcolate
- Massa esatta: 258.04500
- Massa monoisotopica: 258.044757
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 276
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 33.4
- XLogP3: 3.8
Proprietà sperimentali
- Densità: 1.32
- Punto di fusione: 48-49°
- Punto di ebollizione: 410.5°Cat760mmHg
- Punto di infiammabilità: 202.1°C
- Indice di rifrazione: 1.657
- PSA: 33.37000
- LogP: 4.16790
(1-benzofuran-2-yl)(4-chlorophenyl)methanol Dati doganali
- CODICE SA:2932999099
- Dati doganali:
Codice doganale cinese:
2932999099Panoramica:
293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
(1-benzofuran-2-yl)(4-chlorophenyl)methanol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1266096-50mg |
(1-benzofuran-2-yl)(4-chlorophenyl)methanol |
3611-72-1 | 95.0% | 50mg |
$87.0 | 2023-10-02 | |
| Enamine | EN300-1266096-100mg |
(1-benzofuran-2-yl)(4-chlorophenyl)methanol |
3611-72-1 | 95.0% | 100mg |
$129.0 | 2023-10-02 | |
| Enamine | EN300-1266096-250mg |
(1-benzofuran-2-yl)(4-chlorophenyl)methanol |
3611-72-1 | 95.0% | 250mg |
$185.0 | 2023-10-02 | |
| Enamine | EN300-1266096-500mg |
(1-benzofuran-2-yl)(4-chlorophenyl)methanol |
3611-72-1 | 95.0% | 500mg |
$291.0 | 2023-10-02 | |
| Enamine | EN300-1266096-1000mg |
(1-benzofuran-2-yl)(4-chlorophenyl)methanol |
3611-72-1 | 95.0% | 1000mg |
$373.0 | 2023-10-02 | |
| Enamine | EN300-1266096-2500mg |
(1-benzofuran-2-yl)(4-chlorophenyl)methanol |
3611-72-1 | 95.0% | 2500mg |
$730.0 | 2023-10-02 | |
| Enamine | EN300-1266096-5000mg |
(1-benzofuran-2-yl)(4-chlorophenyl)methanol |
3611-72-1 | 95.0% | 5000mg |
$1079.0 | 2023-10-02 | |
| Enamine | EN300-1266096-10000mg |
(1-benzofuran-2-yl)(4-chlorophenyl)methanol |
3611-72-1 | 95.0% | 10000mg |
$1601.0 | 2023-10-02 | |
| Enamine | EN300-1266096-0.05g |
(1-benzofuran-2-yl)(4-chlorophenyl)methanol |
3611-72-1 | 95.0% | 0.05g |
$87.0 | 2025-03-21 | |
| Enamine | EN300-1266096-0.1g |
(1-benzofuran-2-yl)(4-chlorophenyl)methanol |
3611-72-1 | 95.0% | 0.1g |
$129.0 | 2025-03-21 |
(1-benzofuran-2-yl)(4-chlorophenyl)methanol Letteratura correlata
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
3611-72-1 ((1-benzofuran-2-yl)(4-chlorophenyl)methanol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso